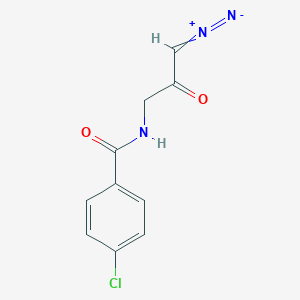silane CAS No. 89523-93-3](/img/structure/B14380923.png)
[1-(Diphenylmethylidene)-1H-inden-3-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethylidene)-1H-inden-3-ylsilane: is a chemical compound known for its unique structure and properties It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethylidene)-1H-inden-3-ylsilane typically involves the reaction of 1H-indene derivatives with diphenylmethylidene and trimethylsilyl reagents. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylmethylidene)-1H-inden-3-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used as a reagent in organic synthesis. It can act as a protecting group for alcohols and amines, and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between silicon-containing compounds and biological systems. It may also serve as a model compound for investigating the behavior of silanes in biological environments.
Medicine: Potential applications in medicine include the development of silicon-based drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and delivery.
Industry: In industry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used in the production of advanced materials, such as silicone polymers and resins. Its properties make it suitable for use in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-(Diphenylmethylidene)-1H-inden-3-ylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s structure allows it to participate in radical reactions, hydrosilylation, and other processes that are important in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Triphenylsilane: Another silane compound with three phenyl groups attached to the silicon atom.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Diphenylsilane: A silane with two phenyl groups attached to the silicon atom.
Uniqueness: What sets 1-(Diphenylmethylidene)-1H-inden-3-ylsilane apart from these similar compounds is its unique combination of a diphenylmethylidene group and an indene moiety. This structure provides distinct reactivity and properties that can be leveraged in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
89523-93-3 |
|---|---|
Molekularformel |
C25H24Si |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(3-benzhydrylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C25H24Si/c1-26(2,3)24-18-23(21-16-10-11-17-22(21)24)25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
InChI-Schlüssel |
KPARQFXCCFCGHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
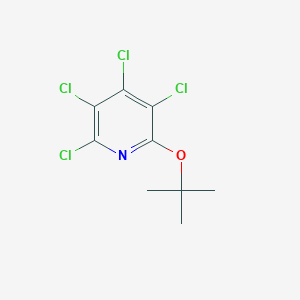
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
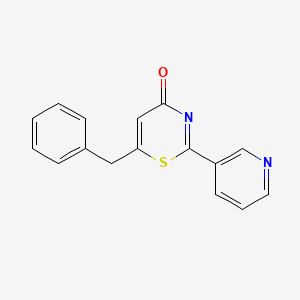
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
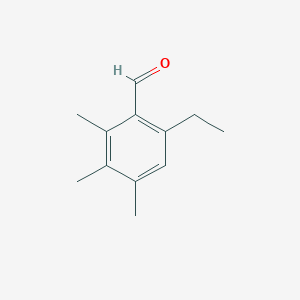
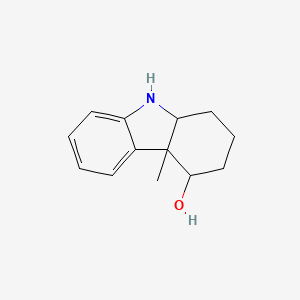
![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
